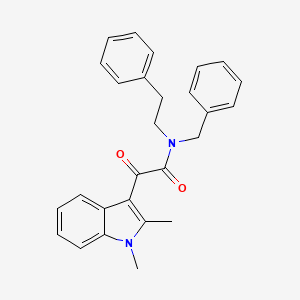
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is a complex organic compound featuring an indole core, which is a significant heterocyclic structure found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological and chemical applications, including its use in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: Substitution reactions can introduce different substituents onto the indole ring or the attached benzyl and phenethyl groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium(VI) oxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could use nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various indole derivatives, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for receptors or enzymes, potentially leading to new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide exerts its effects involves its interaction with molecular targets. The indole core can bind to various receptors or enzymes, leading to biological responses. The specific pathways involved would depend on the biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenethylacetamide
N-benzyl-2-(2,3-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide
N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-ethylacetamide
Uniqueness: N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide is unique due to its specific substitution pattern on the indole ring and the presence of both benzyl and phenethyl groups. This combination of functional groups can lead to distinct biological and chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Eigenschaften
IUPAC Name |
N-benzyl-2-(1,2-dimethylindol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-20-25(23-15-9-10-16-24(23)28(20)2)26(30)27(31)29(19-22-13-7-4-8-14-22)18-17-21-11-5-3-6-12-21/h3-16H,17-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMNWXSQUXMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)
![2-[1-(1H-indole-3-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2923864.png)
![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-5-carboxamide](/img/structure/B2923867.png)

![4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2923870.png)


![4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2923876.png)

![7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2923880.png)



